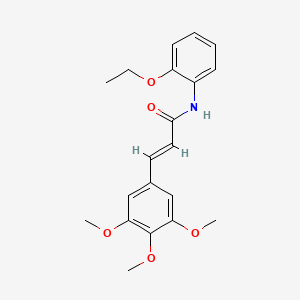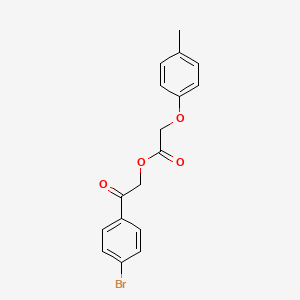![molecular formula C17H15ClF3NO2 B3652092 N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(propan-2-yloxy)benzamide](/img/structure/B3652092.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(propan-2-yloxy)benzamide
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(propan-2-yloxy)benzamide is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, which significantly influences its chemical properties and reactivity. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(propan-2-yloxy)benzamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 3-(propan-2-yloxy)benzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(propan-2-yloxy)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Products include oxidized derivatives such as carboxylic acids.
Reduction: Products include reduced derivatives such as amines and alcohols.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(propan-2-yloxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(trifluoromethyl)aniline
- 3-(propan-2-yloxy)benzoyl chloride
- N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(propan-2-yloxy)benzamide is unique due to the combination of its trifluoromethyl and isopropoxy groups, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO2/c1-10(2)24-13-5-3-4-11(8-13)16(23)22-15-9-12(17(19,20)21)6-7-14(15)18/h3-10H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZHIKSQOTVFDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-CHLORO-2-NITROPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE](/img/structure/B3652013.png)
![methyl 4-[2,5-dimethyl-3-[(E)-[3-[(3-nitrophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]pyrrol-1-yl]benzoate](/img/structure/B3652014.png)
![N-[4-(azepan-1-ylcarbonyl)phenyl]-N-(2-chlorobenzyl)methanesulfonamide](/img/structure/B3652021.png)
![2,5-dimethyl-4-oxo-3-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-N-(2-phenylethyl)-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxamide](/img/structure/B3652027.png)
![(E)-3-(1,3-BENZODIOXOL-5-YL)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-PROPEN-1-ONE](/img/structure/B3652035.png)
![5-(1,3-benzodioxol-5-ylmethylene)-1-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3652036.png)
![(5E)-1-(2,4-dichlorophenyl)-5-[4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3652044.png)
![3-bromo-N-[4-(4-chlorophenoxy)phenyl]-4-methoxybenzamide](/img/structure/B3652046.png)

![4-(1,3-dioxoisoindol-2-yl)-N-[4-(pyridin-4-ylmethyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B3652066.png)
![3-(phenylthio)-N-{4-[(phenylthio)methyl]phenyl}propanamide](/img/structure/B3652072.png)
![3-[1-(3-bromophenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3652076.png)
![(5Z)-1-(4-fluorophenyl)-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3652080.png)

